

Spectral Characterization of N-(3-Chloro-4-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-(3-Chloro-4-methylphenyl)acetamide</i>
Cat. No.:	B183149

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of **N-(3-Chloro-4-methylphenyl)acetamide**. The document outlines the methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) and presents the expected spectral data in structured tables. This guide is intended to serve as a comprehensive resource for the identification and characterization of this compound in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **N-(3-Chloro-4-methylphenyl)acetamide**
- CAS Number: 7149-79-3[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₁₀ClNO[\[1\]](#)
- Molecular Weight: 183.64 g/mol [\[1\]](#)

Caption: Chemical structure of **N-(3-Chloro-4-methylphenyl)acetamide**.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of **N-(3-Chloro-4-methylphenyl)acetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5	s	1H	Ar-H (H2)
~7.3	d	1H	Ar-H (H6)
~7.1	d	1H	Ar-H (H5)
~2.3	s	3H	Ar-CH ₃
~2.1	s	3H	COCH ₃
~7.8 (broad s)	s	1H	NH

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ^{13}C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~168	C=O
~137	Ar-C (C4)
~135	Ar-C (C1)
~133	Ar-C (C3)
~131	Ar-C (C5)
~121	Ar-C (C6)
~119	Ar-C (C2)
~24	COCH ₃
~19	Ar-CH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2920	Medium	Aliphatic C-H Stretch
~1670	Strong	C=O Stretch (Amide I)
~1540	Strong	N-H Bend (Amide II)
~820	Strong	C-H Out-of-plane Bending
~750	Medium	C-Cl Stretch

Sample Preparation: KBr pellet or thin film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
183	100	[M] ⁺
185	33	[M+2] ⁺
141	High	[M - COCH ₂] ⁺
113	Moderate	[M - COCH ₂ - CO] ⁺

Ionization Mode: Electron Ionization (EI). The presence of the [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.

Experimental Protocols

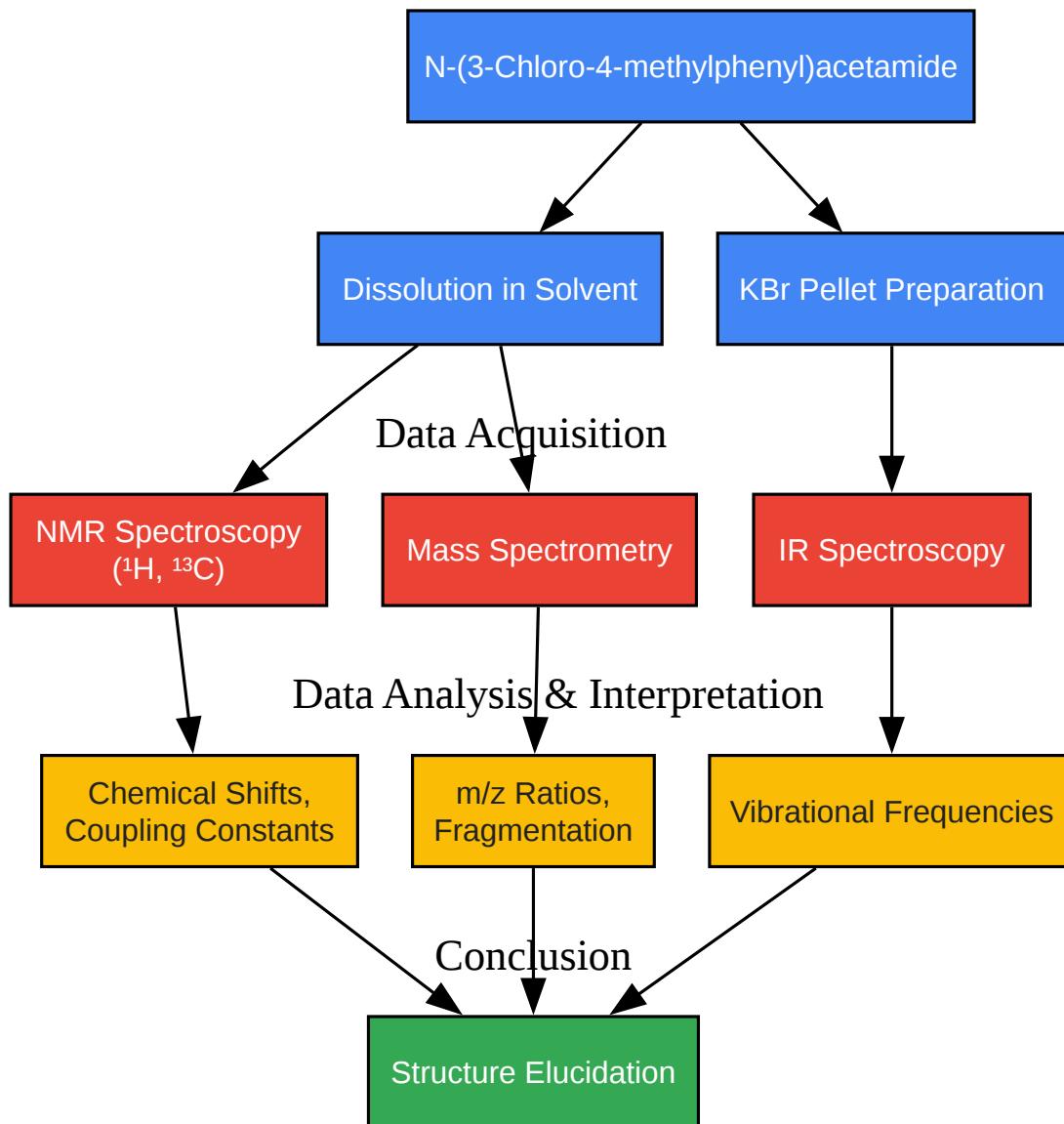
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is utilized.
- Sample Preparation: Approximately 10-20 mg of **N-(3-Chloro-4-methylphenyl)acetamide** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift calibration.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

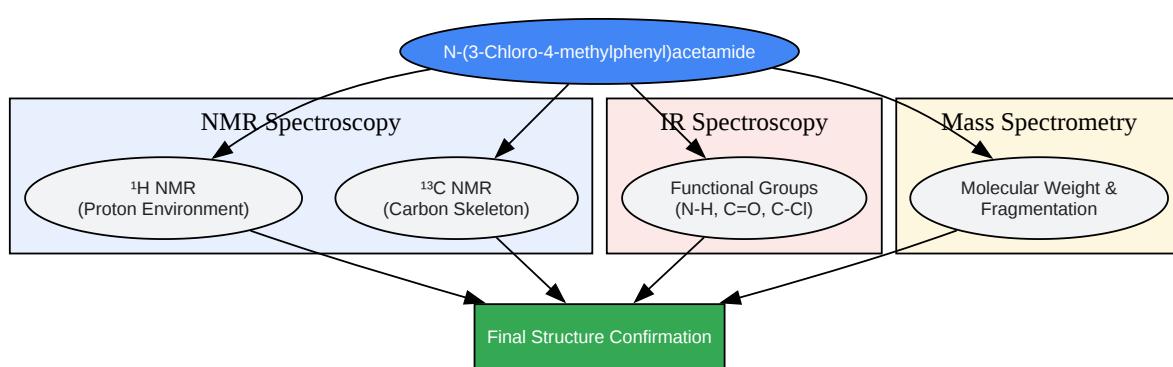
- Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded. The sample pellet is then placed in the spectrometer's beam path, and the spectrum is recorded. The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, for instance, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), is used.
- Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL). The solution should be free of any particulate matter; filtration may be necessary.
- Data Acquisition (Electron Ionization - EI): The sample is introduced into the ion source of the mass spectrometer. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting positively charged ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum, which is a plot of relative intensity versus m/z . For LC-MS, electrospray ionization (ESI) is a common technique, and data from MassBank indicates analysis in negative ion mode showing the $[\text{M}-\text{H}]^-$ ion is also possible.[\[2\]](#)

Workflow and Relationships


The following diagrams illustrate the general workflow for the spectral characterization of a chemical compound and the logical relationships in interpreting the spectral data.

Sample Preparation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectral characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(3-Chloro-4-methylphenyl)acetamide | SIELC Technologies [sielc.com]
- 2. N-(3-Chloro-4-methylphenyl)acetamide|RUO [benchchem.com]
- To cite this document: BenchChem. [Spectral Characterization of N-(3-Chloro-4-methylphenyl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183149#spectral-characterization-of-n-3-chloro-4-methylphenyl-acetamide-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com